molecular formula C12H25NO B1471863 (1-(2-Ethylbutyl)piperidin-4-yl)methanol CAS No. 1550931-37-7

(1-(2-Ethylbutyl)piperidin-4-yl)methanol

Cat. No.: B1471863
CAS No.: 1550931-37-7
M. Wt: 199.33 g/mol
InChI Key: OAKIUFIJFZOHDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-(2-Ethylbutyl)piperidin-4-yl)methanol is a useful research compound. Its molecular formula is C12H25NO and its molecular weight is 199.33 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

(1-(2-Ethylbutyl)piperidin-4-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, which can subsequently affect metabolic pathways and drug metabolism.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in oxidative stress responses and apoptosis . Additionally, it has been found to alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to changes in their activity. For example, it has been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling pathways . This inhibition can result in altered cellular responses, such as reduced cell proliferation and increased apoptosis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its biological activity. In vitro studies have shown that this compound remains stable under physiological conditions for extended periods . Its long-term effects on cellular function can vary, with some studies reporting sustained effects on cell signaling pathways and gene expression over several days.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been found to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, it can induce toxicity, leading to adverse effects such as liver damage and oxidative stress. Threshold effects have been observed, where the compound’s beneficial effects are seen at lower doses, while toxic effects become prominent at higher doses.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further participate in different biochemical reactions, affecting metabolic flux and the levels of other metabolites. The interaction of this compound with cofactors such as NADPH is also crucial for its metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been found to interact with membrane transporters, facilitating its uptake into cells . Once inside the cells, it can bind to various intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can also influence its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is often directed by targeting signals or post-translational modifications that guide the compound to particular organelles. The activity of this compound can be influenced by its subcellular localization, as it may interact with different biomolecules in various compartments.

Properties

IUPAC Name

[1-(2-ethylbutyl)piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO/c1-3-11(4-2)9-13-7-5-12(10-14)6-8-13/h11-12,14H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKIUFIJFZOHDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CN1CCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.